molecular formula C28H32Cl2N4O6 B1675514 Lurtotecan dihydrochloride CAS No. 155773-58-3

Lurtotecan dihydrochloride

Cat. No.: B1675514
CAS No.: 155773-58-3
M. Wt: 591.5 g/mol
InChI Key: ORIWMYRMOGIXGG-ZXVJYWQYSA-N
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Description

Lurtotecan dihydrochloride is a water-soluble analogue of camptothecin, a compound derived from the Camptotheca acuminata tree. It is a potent inhibitor of mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This compound has demonstrated significant antitumor activity in various preclinical models, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lurtotecan dihydrochloride is synthesized through a series of chemical reactions starting from camptothecinThe final product is obtained as a dihydrochloride salt to enhance its water solubility .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final pharmaceutical-grade compound .

Chemical Reactions Analysis

Types of Reactions: Lurtotecan dihydrochloride primarily undergoes hydrolysis and oxidation reactions. The lactone ring in its structure is susceptible to hydrolysis, leading to the formation of an inactive carboxylate form. Oxidation reactions can further modify the compound, affecting its stability and activity .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Lurtotecan dihydrochloride has been extensively studied for its potential in cancer therapy. It has shown efficacy in preclinical models of lung, colon, and ovarian cancers. The compound is also being investigated for its ability to overcome resistance to other topoisomerase I inhibitors. Additionally, this compound is used in research to study the mechanisms of DNA damage and repair .

Mechanism of Action

Lurtotecan dihydrochloride exerts its effects by stabilizing the cleavable complex formed between DNA and topoisomerase I. This prevents the religation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. The compound specifically targets rapidly dividing cancer cells, making it an effective antitumor agent .

Comparison with Similar Compounds

    Topotecan: Another camptothecin analogue with similar mechanisms but different pharmacokinetic properties.

    Irinotecan: A prodrug that is converted to its active form, SN-38, which inhibits topoisomerase I.

Uniqueness of Lurtotecan Dihydrochloride: this compound is unique due to its water solubility and potent antitumor activity. It has shown greater efficacy in certain preclinical models compared to other camptothecin analogues. Additionally, its formulation in liposomal forms (e.g., NX 211) has demonstrated improved pharmacokinetics and therapeutic index .

Properties

IUPAC Name

(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6.2ClH/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23;;/h10-12,35H,3-9,13-15H2,1-2H3;2*1H/t28-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIWMYRMOGIXGG-ZXVJYWQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165965
Record name Lurtotecan dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155773-58-3
Record name Lurtotecan dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155773583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lurtotecan dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LURTOTECAN DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S31P37BX03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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